

Application Note and Protocol for Gas Chromatographic Detection of Fenoxaprop-ethyl Residues

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Compound of Interest

Compound Name: Fenoxaprop-ethyl

Cat. No.: B166152

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Introduction

Fenoxaprop-p-ethyl is a selective post-emergence herbicide widely used for the control of annual and perennial grass weeds in various crops.[1] Its mode of action involves the inhibition of fatty acid biosynthesis.[2] Due to its widespread application, monitoring its residues in environmental and agricultural samples is crucial to ensure food safety and environmental protection. This application note provides a detailed protocol for the determination of **fenoxaprop-ethyl** residues using gas chromatography with an electron capture detector (GC-ECD), a robust and sensitive method for halogenated compounds. An adequate analytical method is available to enforce tolerances for **Fenoxaprop-ethyl** in plant and animal commodities using a GC-ECD method.[3]

Principle

This method involves the extraction of **fenoxaprop-ethyl** from the sample matrix using an organic solvent, followed by a clean-up step to remove interfering co-extractives. The final extract is then analyzed by gas chromatography, where **fenoxaprop-ethyl** is separated from other components and detected by an electron capture detector (ECD). Quantification is performed using an external standard calibration.

Materials and Reagents

- Solvents: Acetonitrile (HPLC grade), n-Hexane (pesticide residue grade), Dichloromethane (pesticide residue grade), Acetone (pesticide residue grade), Ethyl acetate (pesticide residue grade).
- Reagents: Sodium chloride (analytical grade, pre-baked at 400°C for 4 hours), Anhydrous sodium sulfate (analytical grade, pre-baked at 400°C for 4 hours), Florisil® (pesticide residue grade, activated by heating at 130°C for 12 hours), Deionized water.
- Standards: Certified reference standard of Fenoxaprop-p-ethyl (99% purity).
- Standard Stock Solution: Accurately weigh 10 mg of fenoxaprop-p-ethyl standard and dissolve in 100 mL of ethyl acetate to obtain a stock solution of 100 µg/mL. Store at 4°C in the dark.
- Working Standard Solutions: Prepare a series of working standard solutions by appropriate dilution of the stock solution with n-hexane.

Experimental Protocols

Sample Preparation (General Protocol for Plant Matrices)

- Homogenization: Weigh 10 g of a representative homogenized sample into a 50 mL centrifuge tube.
- Extraction:
 - Add 20 mL of acetonitrile to the sample tube.
 - Homogenize at high speed for 2 minutes.
 - Add 5 g of NaCl, vortex vigorously for 1 minute, and centrifuge at 4000 rpm for 5 minutes.
- Liquid-Liquid Partitioning:
 - Transfer the upper acetonitrile layer to a separatory funnel containing 100 mL of 2% NaCl solution.

- Add 50 mL of dichloromethane to the separatory funnel, shake vigorously for 2 minutes, and allow the layers to separate.
- Collect the lower dichloromethane layer.
- Repeat the partitioning step with another 50 mL of dichloromethane.
- Combine the dichloromethane extracts.
- Drying: Pass the combined dichloromethane extract through a funnel containing anhydrous sodium sulfate to remove any residual water.
- Concentration: Evaporate the solvent to near dryness using a rotary evaporator at a temperature not exceeding 40°C.
- Clean-up (Florisil Column Chromatography):
 - Prepare a Florisil column by packing 10 g of activated Florisil in a glass column, topped with 2 cm of anhydrous sodium sulfate.
 - Pre-wash the column with 50 mL of n-hexane.
 - Dissolve the residue from step 5 in a small volume of n-hexane and load it onto the column.
 - Elute the column with 100 mL of a 15% diethyl ether in n-hexane mixture.
 - Collect the eluate and concentrate it to a final volume of 1-10 mL (depending on the expected concentration) under a gentle stream of nitrogen.

Gas Chromatography (GC-ECD) Conditions

- Gas Chromatograph: Agilent 7890A or equivalent, equipped with an Electron Capture Detector (ECD).
- Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 μ m film thickness) or equivalent capillary column.

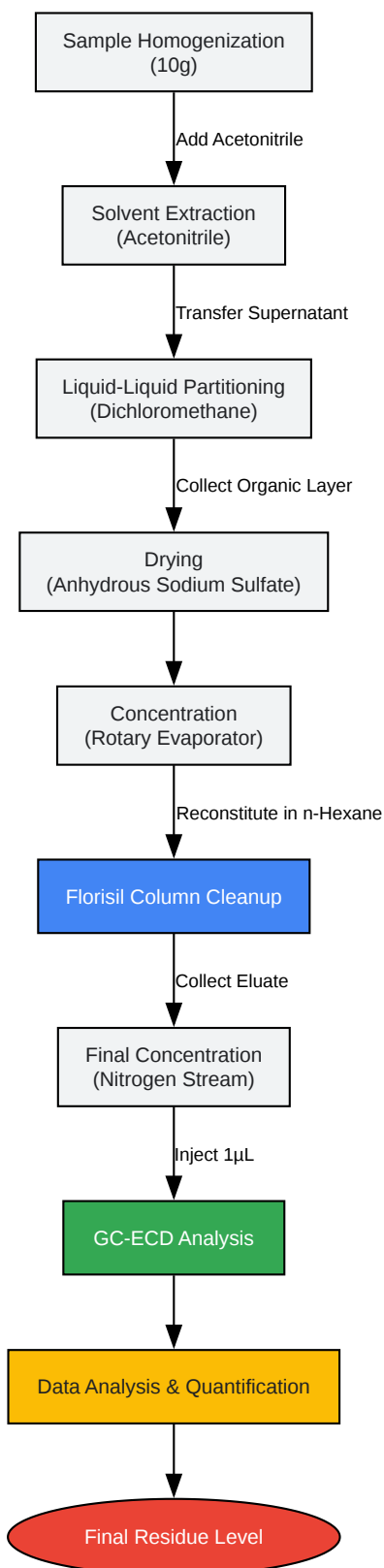
- Injector Temperature: 250°C
- Detector Temperature: 300°C
- Oven Temperature Program:
 - Initial temperature: 150°C, hold for 1 minute.
 - Ramp: 10°C/min to 280°C, hold for 5 minutes.
- Carrier Gas: Nitrogen, high purity, at a constant flow rate of 1.2 mL/min.
- Injection Volume: 1 µL, splitless mode.

Data Presentation

Table 1: Method Validation Parameters for Fenoxaprop-ethyl Analysis

Parameter	Matrix	Result	Reference
Limit of Quantitation (LOQ)	Plant and Animal Commodities	0.05 ppm	[3]
Limit of Detection (LOD)	Rice (Straw, Grain, Plant)	0.01 mg/kg	[1]
Recovery (Parent Compound)	Rice (Straw, Grain, Plant)	76 - 86%	[1]
Precision (RSD) (Parent Compound)	Rice (Straw, Grain, Plant)	3 - 11%	[1]

Experimental Workflow



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Caption: Workflow for **Fenoxaprop-ethyl** residue analysis.

Conclusion

The described gas chromatography protocol with electron capture detection provides a reliable and sensitive method for the determination of **fenoxaprop-ethyl** residues in various sample matrices. Proper sample preparation, including extraction and clean-up, is critical for achieving accurate and precise results. The method's performance characteristics, as summarized in the data table, demonstrate its suitability for routine monitoring and regulatory compliance testing.

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